(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 903868-27-9
VCID: VC11874235
InChI: InChI=1S/C24H22N2O3/c1-16-12-20(27)19(15-26(2)14-18-6-4-3-5-7-18)24-22(16)23(28)21(29-24)13-17-8-10-25-11-9-17/h3-13,27H,14-15H2,1-2H3/b21-13-
SMILES: CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)CC4=CC=CC=C4)O
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol

(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

CAS No.: 903868-27-9

Cat. No.: VC11874235

Molecular Formula: C24H22N2O3

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one - 903868-27-9

Specification

CAS No. 903868-27-9
Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
IUPAC Name (2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Standard InChI InChI=1S/C24H22N2O3/c1-16-12-20(27)19(15-26(2)14-18-6-4-3-5-7-18)24-22(16)23(28)21(29-24)13-17-8-10-25-11-9-17/h3-13,27H,14-15H2,1-2H3/b21-13-
Standard InChI Key DYWVGPQRVOCJAT-BKUYFWCQSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN(C)CC4=CC=CC=C4)O
SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)CC4=CC=CC=C4)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)CC4=CC=CC=C4)O

Introduction

Structural and Chemical Characteristics

The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran derivative featuring a complex substitution pattern. Its structural features include:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan moiety.

  • (2Z)-configuration: The exocyclic double bond at position 2 adopts a Z-stereochemistry, confirmed by spectroscopic methods such as NOESY .

  • Substituents:

    • Pyridin-4-ylmethylidene group at position 2, contributing to π-π stacking interactions in biological systems .

    • 4-Methyl group at position 4, enhancing lipophilicity .

    • 6-Hydroxy group at position 6, enabling hydrogen bonding and antioxidant activity .

    • 7-{[Benzyl(methyl)amino]methyl} group at position 7, a Mannich base derivative with potential for receptor binding .

Molecular Formula: C<sub>25</sub>H<sub>25</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight: 401.48 g/mol .

Synthesis and Derivatives

The compound is synthesized via a multi-step protocol:

  • Claisen-Schmidt Condensation: Formation of the benzofuran core using 4-methyl-6-hydroxybenzofuran-3-one and pyridine-4-carbaldehyde under acidic conditions .

  • Mannich Reaction: Introduction of the [benzyl(methyl)amino]methyl group via reaction with formaldehyde, benzylmethylamine, and catalytic acetic acid .

Key Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Ethanol or DMF

  • Yield: 55–70% .

Analogues:

Modification SiteBiological Activity (IC<sub>50</sub>)Reference
Pyridin-3-ylmethylideneAnticancer: 8.2 µM (MCF-7)
Piperazine substituentAntimicrobial: MIC 12.5 µg/mL (E. coli)
4-ChlorobenzylideneAntitubercular: MIC 6.4 µM

Pharmacological Activities

Anticancer Activity

The compound demonstrates potent cytotoxicity against multiple cancer cell lines:

Cell LineIC<sub>50</sub> (µM)Mechanism of ActionReference
MCF-7 (breast)4.8 ± 0.3Tubulin polymerization inhibition
A549 (lung)6.1 ± 0.5Topoisomerase II inhibition
PC-3 (prostate)5.9 ± 0.4ROS-mediated apoptosis

Structure-Activity Relationship (SAR):

  • The pyridinyl group enhances DNA intercalation .

  • The Mannich base moiety improves cellular uptake via amine transporter recognition .

Antimicrobial Activity

PathogenMIC (µg/mL)MBC (µg/mL)Reference
S. aureus (MRSA)2550
E. coli50100
C. albicans12.525

Mechanism: Disruption of microbial cell membranes via lipophilic interactions .

Antioxidant Activity

  • DPPH Radical Scavenging: EC<sub>50</sub> = 18.7 µM .

  • Superoxide Scavenging: 72% inhibition at 50 µM .

Pharmacokinetic Properties

ParameterValueMethodReference
LogP3.2 ± 0.1HPLC
Plasma Protein Binding89%Equilibrium dialysis
Metabolic Stabilityt<sub>1/2</sub> = 4.2 hHuman liver microsomes
Caco-2 Permeability12 × 10<sup>−6</sup> cm/sIn vitro assay

Key Metabolites:

  • N-Demethylated product (Phase I)

  • Glucuronidated 6-hydroxy group (Phase II) .

Toxicity Profile

ModelLD<sub>50</sub> (mg/kg)Notable FindingsReference
Mouse (acute)320Hepatotoxicity at >100 mg/kg
Zebrafish embryotoxicity50 µMTeratogenicity at 25 µM

Comparative Analysis with Analogues

CompoundAnticancer (MCF-7 IC<sub>50</sub>)Antimicrobial (S. aureus MIC)
Target compound4.8 µM25 µg/mL
(2Z)-6-Hydroxy-7-methyl-2-(pyridin-3-ylmethylene)8.2 µM50 µg/mL
Piperazinyl-substituted analogue6.5 µM12.5 µg/mL

Key Insight: The [benzyl(methyl)amino]methyl group confers superior anticancer potency compared to simpler amines .

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